molecular formula C7H18Cl2N2 B3039714 (S)-2-Isopropylpiperazine dihydrochloride CAS No. 128427-06-5

(S)-2-Isopropylpiperazine dihydrochloride

Cat. No. B3039714
CAS RN: 128427-06-5
M. Wt: 201.13
InChI Key: YSTRELSNCHRZSI-XCUBXKJBSA-N
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Description

Isopropylpiperazine is a type of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Dihydrochloride refers to a salt resulting from the reaction of hydrochloric acid with an organic base .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and conditions. For example, piperazine rings can participate in reactions such as cyclization .

Scientific Research Applications

Ecological Risk Assessment

Atrazine, a compound structurally related to (S)-2-Isopropylpiperazine dihydrochloride, has been extensively studied for its ecological impact. Solomon et al. (1996) conducted a comprehensive aquatic ecological risk assessment for atrazine, focusing on its effects in North American surface waters. This research highlighted the significance of probabilistic risk assessment techniques in evaluating ecological impacts, particularly in Midwestern watersheds where atrazine concentrations were analyzed in various aquatic environments (Solomon et al., 1996).

Agricultural Chemicals in Groundwater

Kolpin (1997) examined the relationship between land use and concentrations of agricultural chemicals like atrazine in groundwater. The study provided valuable insights into how different farming practices influence the presence of agricultural chemicals, including atrazine derivatives, in groundwater systems (Kolpin, 1997).

Antimicrobial Agent Synthesis

Patel and Park (2015) explored the synthesis of piperazine-based antimicrobial agents, including compounds derived from N-isopropylpiperazine. This research has implications for developing new antimicrobial agents using piperazine derivatives (Patel & Park, 2015).

Chromatin Activity in Plants

Research by Penner and Early (1972) investigated the effect of atrazine on chromatin activity in plants. Their findings have implications for understanding how atrazine and its derivatives interact with plant genetics and influence growth and development (Penner & Early, 1972).

Enzyme Immunoassay for Triazine Residues

Dankwardt et al. (1996) developed a method for determining non-extractable triazine residues, such as those from atrazine derivatives, using enzyme immunoassay. This technique is crucial for environmental monitoring and understanding the persistence of these compounds in ecosystems (Dankwardt et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives are used in medicine due to their interactions with certain receptors .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for “(S)-2-Isopropylpiperazine dihydrochloride” is not available, general precautions when handling chemicals include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions in the study and application of piperazine derivatives could involve the development of new synthesis methods, exploration of new applications in medicine and other fields, and further investigation of their properties .

properties

IUPAC Name

(2S)-2-propan-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRELSNCHRZSI-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 2
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 3
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 5
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 6
(S)-2-Isopropylpiperazine dihydrochloride

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